molecular formula C18H18N2O3 B2898218 1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate CAS No. 1396748-50-7

1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate

Cat. No.: B2898218
CAS No.: 1396748-50-7
M. Wt: 310.353
InChI Key: FIFQDJWLLMZPRX-UHFFFAOYSA-N
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Description

1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methyl group: The benzimidazole core can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the benzimidazole derivative with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: The parent compound with a similar core structure.

    2-methyl-1H-benzo[d]imidazole: A methylated derivative with different substitution patterns.

    3-(4-methoxyphenyl)propanoic acid: The ester precursor used in the synthesis.

Uniqueness

1-methyl-1H-1,3-benzodiazol-5-yl 3-(4-methoxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzimidazole core with a methoxyphenylpropanoate moiety allows for diverse applications and interactions with biological targets.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-12-19-16-11-15(8-9-17(16)20)23-18(21)10-5-13-3-6-14(22-2)7-4-13/h3-4,6-9,11-12H,5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQDJWLLMZPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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